6-Bromo-3-iodoquinolinone

Chek1 kinase inhibitor indolylquinolinone structure-activity relationship (SAR)

6-Bromo-3-iodoquinolinone (CAS 916429-27-1) is a dihalogenated quinolin-2(1H)-one. It is a heterobifunctional building block featuring both a bromine atom at the 6-position and an iodine atom at the 3-position on the quinolinone core.

Molecular Formula C9H5BrINO
Molecular Weight 349.95 g/mol
Cat. No. B13546146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodoquinolinone
Molecular FormulaC9H5BrINO
Molecular Weight349.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(=O)N2)I
InChIInChI=1S/C9H5BrINO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13)
InChIKeyOUKSOELIBODFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodoquinolinone: A Strategic Dihalogenated Scaffold for Medicinal Chemistry


6-Bromo-3-iodoquinolinone (CAS 916429-27-1) is a dihalogenated quinolin-2(1H)-one . It is a heterobifunctional building block featuring both a bromine atom at the 6-position and an iodine atom at the 3-position on the quinolinone core [1]. This compound is primarily utilized as a key synthetic intermediate, designed to exploit the differential reactivity of its carbon-halogen bonds for the regioselective, sequential construction of complex, polysubstituted quinolinone libraries of pharmaceutical relevance [2].

6-Bromo-3-iodoquinolinone is Not a Generic Halogenated Quinoline: Critical Role of Halide Selectivity


Generic substitution with other dihalogenated quinolinones, or even other bromo-iodo isomers, is not feasible when the synthetic sequence relies on the established orthogonal reactivity of C–I and C–Br bonds. The C–I bond at the 3-position undergoes oxidative addition with palladium(0) significantly faster than the C–Br bond at the 6-position [1]. This precise electronic bias is the foundational logic for synthesizing 1,3,6-trisubstituted quinolin-4(1H)-ones via sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura then Sonogashira) without the need for protecting groups [2]. Using a 6-iodo-3-bromo isomer would invert this selectivity, leading to a different substitution pattern, while a 3,6-dibromo or 3,6-diiodo analog would result in complex mixtures of mono- and bis-coupled products under identical conditions [3].

Quantitative Evidence for Selecting 6-Bromo-3-iodoquinolinone over Competitor Intermediates


Regioselective Sequential Cross-Coupling: Chek1 Inhibitor Synthesis

6-Bromo-3-iodoquinolinone is the key intermediate that enables selective C3 functionalization to build the indolyl group in a lead Chek1 inhibitor series. An efficient synthetic route to the critical intermediate 6-bromo-3-indolyl-quinolinone (compound 9) was developed specifically to explore substitutions at the C6 position, a strategy hypothesized from X-ray co-crystallographic data [1]. The resulting compound 9 served as a versatile platform for rapid optimization, leading to low nanomolar Chek1 inhibitors [1]. This site-selective introduction of diversity at C6, made possible by the initial bromo substituent, would not be achievable if a 3,6-diiodo analog was used, as both sites would compete for initial coupling.

Chek1 kinase inhibitor indolylquinolinone structure-activity relationship (SAR)

Orthogonal Reactivity for 1,3,6-Trisubstituted Quinolin-4(1H)-one Library Generation

A general and practical methodology for synthesizing 1,3,6-trisubstituted quinolin-4(1H)-ones uses 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one as the key starting material. The synthesis relies on the inherent halide selectivity (I > Br) to perform a series of palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and aminocarbonylation—in a pre-determined, site-selective sequence under microwave irradiation [1]. This method was reported to have good substrate generality and ease of execution, making it exploitable for generating diverse compound libraries [1]. The use of a compound lacking this specific halogen pattern (e.g., 6-bromo-4-chloro or 3-bromoquinolinone) would not allow for the same predictable, sequential introduction of three different substituents.

sequential cross-coupling combinatorial chemistry quinolin-4(1H)-one library

Scaffold for Highly Potent Kinase Inhibitors: The Chek1 Case

The compound's true value is not in its own bioactivity but as the progenitor of a pharmacologically critical series. A general trend was observed where compounds derived from the 6-bromo-3-indolyl-quinolinone platform exhibited low nanomolar Chek1 inhibition. Specifically, by minimizing basic amines and polar surface area (PSA) through C6 modification, the team achieved potent cell-based activity and preliminary pharmacokinetic data were reported for these advanced leads [1]. This establishes the compound as a high-value intermediate whose derivatives demonstrate a strong selectivity and potency profile for a high-profile cancer target, Chek1 kinase.

Checkpoint kinase 1 cancer medicinal chemistry

Key Application Scenarios for 6-Bromo-3-iodoquinolinone in Drug Discovery


Combinatorial Synthesis of Diversely Functionalized Quinolinone Libraries

The primary application for 6-bromo-3-iodoquinolinone is as a central, heterobifunctional building block in parallel synthesis. A researcher can first use the more reactive C–I bond for a Suzuki-Miyaura coupling to introduce aryl groups. Subsequently, the remaining C–Br bond can undergo a Sonogashira reaction to install an alkyne, creating a 1,3,6-trisubstituted quinolin-4(1H)-one from a single precursor in a predictable, two-step sequence [1]. This is far more efficient for generating molecular diversity than using monofunctionalized or symmetrically dihalogenated alternatives.

Targeted Optimization of Kinase Inhibitor Leads

In hit-to-lead or lead optimization campaigns for kinases like Chek1, this compound is procured to generate a focused library of 6-substituted analogs. The synthetic route to 6-bromo-3-indolyl-quinolinone (9) was specifically developed as a late-stage diversification point to probe the hydrophobic region I (HI) pocket of the Chek1 active site, a strategy guided by co-crystal structures [2]. This resulted in the identification of drug candidates with improved cell-based potency [2].

Synthesis of Radioligands and PET Imaging Agents

The quinolin-4-yl)oxypropanamide scaffold, accessible through regioselective modifications of dihalogenated quinolinones, has been explored for developing new radioligands for PET imaging of the brain TSPO (translocator protein), a biomarker of neuroinflammation [3]. The site-selective functionalization strategy, for which 6-bromo-3-iodoquinolinone is a prime substrate, is crucial for installing the necessary functional groups and radioisotopes at specific positions on the core scaffold.

Quote Request

Request a Quote for 6-Bromo-3-iodoquinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.